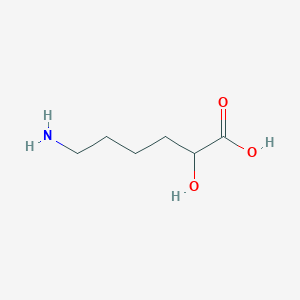
6-Amino-2-hydroxyhexanoic acid
概要
説明
6-Amino-2-hydroxyhexanoic acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.1723 g/mol . It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process involves a four-step enzymatic cascade without the accumulation of intermediates, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chemical synthesis starting from cyclohexane. This process typically requires multiple reaction steps, including oxidation and hydrolysis, under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 6-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen or air is often used as an oxidizing reagent.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halogenating agents and nucleophiles are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives.
科学的研究の応用
6-Amino-2-hydroxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 6-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . This makes it effective in controlling bleeding disorders and other medical conditions related to excessive fibrinolysis.
類似化合物との比較
6-Aminohexanoic acid:
2-Amino-6-hydroxyhexanoic acid: Another isomer with similar chemical properties and applications.
Uniqueness: 6-Amino-2-hydroxyhexanoic acid is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
6-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














